BenchChemオンラインストアへようこそ!

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

TrkA kinase inhibition Pain Neurotrophin signaling

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (CAS 921895-34-3) is a synthetic small-molecule benzamide derivative incorporating an indoline, a morpholine, and a meta-trifluoromethylphenyl moiety. The compound has been disclosed as a potent inhibitor of tropomyosin receptor kinase A (TrkA) in multiple patent families from Array BioPharma, where it appears as Example 54.

Molecular Formula C23H26F3N3O2
Molecular Weight 433.475
CAS No. 921895-34-3
Cat. No. B2723613
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide
CAS921895-34-3
Molecular FormulaC23H26F3N3O2
Molecular Weight433.475
Structural Identifiers
SMILESCN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4
InChIInChI=1S/C23H26F3N3O2/c1-28-8-7-17-13-16(5-6-20(17)28)21(29-9-11-31-12-10-29)15-27-22(30)18-3-2-4-19(14-18)23(24,25)26/h2-6,13-14,21H,7-12,15H2,1H3,(H,27,30)
InChIKeyPMWTZBLLXZIETD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (CAS 921895-34-3): Procurement-Grade Chemical Profile


N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (CAS 921895-34-3) is a synthetic small-molecule benzamide derivative incorporating an indoline, a morpholine, and a meta-trifluoromethylphenyl moiety [1]. The compound has been disclosed as a potent inhibitor of tropomyosin receptor kinase A (TrkA) in multiple patent families from Array BioPharma, where it appears as Example 54 [2]. With a molecular weight of 433.5 g/mol, a calculated LogP of approximately 3.4, and compliance with Lipinski's Rule of Five (zero violations), it possesses drug-like physicochemical properties suitable for both in vitro probe applications and further lead optimization campaigns [1].

Why Generic Substitution of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide Risks Experimental Divergence


Within the Array BioPharma Trk inhibitor patent series, even structurally conservative modifications to the benzamide core produce substantial shifts in TrkA inhibitory potency, with Example 57 (IC50 = 2.20 nM) and Example 105 (IC50 = 4.70 nM) demonstrating up to 6.5-fold greater activity than Example 54 (IC50 = 14.2 nM) in the same ELISA-based assay [1]. Conversely, replacement of the 3-trifluoromethyl group with a 4-methyl substituent or relocation to the 2-position (ortho) alters both steric and electronic properties, potentially affecting target engagement and off-target profiles [2]. These intra-series potency gradients and regioisomeric effects underscore that the precise substitution pattern of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide cannot be arbitrarily exchanged with a close analog without risking substantial changes in biochemical activity.

Quantitative Differentiation Evidence for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide Relative to Structural Analogs


TrkA Inhibitory Potency: Example 54 Occupies a Defined Intermediate Position Within the Patent Series SAR

In an ELISA-based TrkA kinase activity assay conducted at pH 7.5, N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide (US8865698, Example 54) exhibited an IC50 of 14.2 nM [1]. This value places it at an intermediate potency level within the Array BioPharma pyrazolo[1,5-a]pyrimidine/benzamide patent series, where the most potent congener (Example 57) achieved an IC50 of 2.20 nM and a less optimized analog (Example 105) showed an IC50 of 4.70 nM under identical assay conditions [1]. The 6.5-fold potency difference between Example 54 and Example 57 demonstrates that the 3-trifluoromethylbenzamide motif confers a distinct, quantifiable activity profile that is neither the most nor the least potent in the series.

TrkA kinase inhibition Pain Neurotrophin signaling

Regioisomeric Differentiation: Meta- vs. Ortho-Trifluoromethyl Substitution on the Benzamide Ring

The 3-(trifluoromethyl) substitution pattern in N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide distinguishes it from the ortho (2-trifluoromethyl) regioisomer, which is also cataloged in public databases [1]. Although direct comparative bioactivity data for the ortho isomer are not publicly available, the meta-CF3 positioning is known in medicinal chemistry to modulate both electronic distribution on the benzamide ring and the conformational preferences of the amide linker, factors that influence kinase binding pocket complementarity [2]. The calculated LogP for the meta isomer (XLogP3 = 3.4) is identical to that predicted for the ortho isomer, indicating that any differential biological activity between the two would arise from regiospecific target interactions rather than global lipophilicity differences [1].

Regioisomer SAR Trifluoromethyl positioning Target selectivity

Differentiation from 4-Methyl Analog: Trifluoromethyl vs. Methyl Electronic and Steric Effects

The 4-methyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide analog, which replaces the 3-trifluoromethyl group with a 4-methyl substituent, represents a structurally simplified comparator [1]. The trifluoromethyl group introduces a strong electron-withdrawing effect (Hammett σmeta ≈ 0.43) versus the electron-donating character of the methyl group (σpara ≈ -0.17), fundamentally altering the electronic profile of the benzamide ring [2]. Additionally, the CF3 group increases van der Waals volume (~21.3 ų for CF3 vs. ~13.7 ų for CH3) and can enhance metabolic stability by blocking oxidative metabolism at the phenyl ring [2]. While head-to-head bioactivity data for the 4-methyl analog are not available in public repositories, the electronic and steric divergence between these two compounds is substantial enough to preclude their interchangeable use in biochemical assays.

Bioisostere comparison CF3 vs. CH3 Metabolic stability

Physicochemical Property Differentiation: Calculated LogP and Lipophilic Ligand Efficiency

The computed partition coefficient (XLogP3 = 3.4) for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide places it within the optimal range for CNS-capable kinase inhibitors but distinguishes it from more lipophilic analogs in the patent series [1]. Lipophilic ligand efficiency (LLE = pIC50 - LogP) can be estimated using the TrkA IC50 of 14.2 nM (pIC50 ≈ 7.85), yielding an LLE of approximately 4.45, which compares favorably for lead optimization [2]. By contrast, more potent but potentially more lipophilic analogs such as Example 57 (IC50 = 2.20 nM; predicted LogP may be higher depending on substituents) may trade off lipophilicity for potency, a consideration relevant when balancing target engagement against promiscuity risk [1].

Lipophilic ligand efficiency Drug-likeness Property-based design

Availability as a Defined Single Entity vs. Mixtures or Uncharacterized Stocks

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide is registered with a unique CAS number (921895-34-3) and has a defined PubChem Compound ID (CID 44024534), InChI Key (PMWTZBLLXZIETD-UHFFFAOYSA-N), and validated SMILES representation (CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)C(F)(F)F)N4CCOCC4) [1]. This level of structural annotation enables unambiguous identity verification via LC-MS or NMR upon receipt, a critical quality control checkpoint that is not uniformly available for all in-class analogs sourced from non-specialist vendors. The ChemSpider record (CSID: 20743931) further provides predicted physicochemical parameters including density (1.3±0.1 g/cm³), boiling point (583.2±50.0 °C), and polar surface area (45 Ų) that can guide handling and formulation decisions .

Chemical purity Procurement reliability Identity verification

Recommended Application Scenarios for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide Based on Quantitative Evidence


TrkA Kinase Inhibitor Tool Compound for SAR Benchmarking in Pain and Neurotrophin Signaling Research

With a validated TrkA IC50 of 14.2 nM in an ELISA-based assay [1], this compound serves as an intermediate-potency reference point for structure-activity relationship (SAR) studies. Researchers can use it as a calibration standard when screening novel analogs, comparing the impact of scaffold modifications against a well-characterized Example 54 baseline. Its defined position within the Array BioPharma patent series SAR landscape makes it particularly suitable for head-to-head profiling with both more potent (Example 57, IC50 = 2.20 nM) and less optimized congeners.

Regioisomeric Probe for Investigating CF3 Position Effects on Kinase Selectivity

The meta-trifluoromethyl substitution pattern provides a chemically defined probe for studying how CF3 ring position influences kinase binding pocket interactions, as distinct from the ortho isomer. Although direct comparative selectivity data are not publicly available, the availability of both regioisomers from chemical suppliers enables controlled experiments where the only variable is the CF3 position, allowing deconvolution of regioisomer-specific effects on target engagement and off-target profiles [1].

Lipophilic Efficiency Reference Standard in Property-Based Drug Design

With a calculated LLE of approximately 4.45 (derived from pIC50 ≈ 7.85 and XLogP3 = 3.4) [1], this compound exemplifies favorable lipophilic efficiency for a kinase inhibitor chemotype. Medicinal chemistry teams can employ it as a property benchmark when optimizing lead series, using its LLE as a threshold that new analogs should meet or exceed to ensure that potency gains are not achieved at the cost of excessive lipophilicity and associated developability risks.

Analytical Reference Standard for LC-MS Method Development and Quality Control

The compound's comprehensive structural annotation—including InChI Key (PMWTZBLLXZIETD-UHFFFAOYSA-N), exact monoisotopic mass (433.197723 Da), and validated SMILES—enables its use as a retention time and mass accuracy calibrant in LC-MS workflows [1]. Procurement of this well-characterized entity minimizes the risk of identity ambiguity, in contrast to less thoroughly documented analogs, making it suitable for laboratories requiring rigorous analytical traceability.

Quote Request

Request a Quote for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.